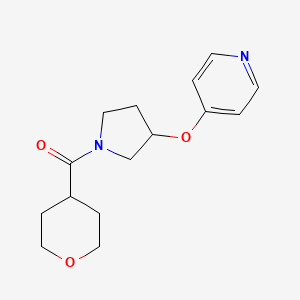

(3-(pyridin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The compound also contains a pyridin-4-yloxy group and a tetrahydro-2H-pyran-4-yl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a ring-closing reaction . The pyridin-4-yloxy and tetrahydro-2H-pyran-4-yl groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, pyridin-4-yloxy, and tetrahydro-2H-pyran-4-yl groups. The stereochemistry of the molecule could be important for its biological activity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine ring could undergo substitution reactions, and the pyridin-4-yloxy and tetrahydro-2H-pyran-4-yl groups could participate in various reactions depending on the other reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its solubility in polar solvents .科学的研究の応用

Medicinal Chemistry: Drug Design and Synthesis

The pyrrolidine ring, a key feature of this compound, is widely used in medicinal chemistry for the synthesis of biologically active compounds . Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial in drug design. The non-planarity of the ring, known as “pseudorotation”, increases three-dimensional coverage, enhancing interactions with biological targets.

Pharmacokinetics: Enhancing Drug Profiles

Modifications to the pyrrolidine moiety can significantly alter the pharmacokinetic profile of drug candidates . This includes changes in absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for the development of new medications with improved efficacy and reduced side effects.

Antiviral Research: Vaccinia Virus Inhibition

Compounds structurally related to “4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine” have shown promise in antiviral research, particularly against the vaccinia virus . This suggests potential applications in the development of new antiviral drugs, which is increasingly important in the face of emerging viral threats.

Anti-inflammatory Agents: Synthesis and Activity

The oxadiazole derivatives, which share a similar heterocyclic structure with the compound , have demonstrated anti-inflammatory effects . This indicates the potential for this compound to be used in the synthesis of new anti-inflammatory medications.

Agricultural Chemistry: Pesticide Development

Heterocyclic compounds like oxadiazoles, which are related to the compound being analyzed, are used in agriculture for their herbicidal, insecticidal, and fungicidal activities . The structural features of “4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine” could be explored for the development of new pesticides.

Enzyme Inhibition: Therapeutic Applications

The pyrrolidine ring is of interest as an enzyme inhibitor . Enzyme inhibitors are valuable in treating various diseases by regulating biological pathways. The compound’s structure could be modified to enhance its binding affinity and selectivity towards specific enzymes.

Antimicrobial Potential: Combating Microbial Resistance

Imidazole-containing compounds, which are structurally related, have shown good antimicrobial potential . This suggests that “4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine” could be a scaffold for developing new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance.

Antiproliferative Agents: Cancer Research

Indole derivatives, similar in heterocyclic structure to the compound under analysis, have been studied for their antiproliferative properties, particularly against HIV-1 . This indicates the potential for this compound to be used in cancer research, possibly as a lead compound for the development of new anticancer drugs.

特性

IUPAC Name |

oxan-4-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-15(12-4-9-19-10-5-12)17-8-3-14(11-17)20-13-1-6-16-7-2-13/h1-2,6-7,12,14H,3-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIRYLGHCWYEHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(pyridin-4-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2894093.png)

![2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B2894099.png)

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2894100.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)

![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)

![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2894112.png)